2-Fluoro-5-(trifluoromethyl)pyrimidine

Descripción general

Descripción

2-Fluoro-5-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound with the molecular formula C5H2F4N2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.

Mecanismo De Acción

Target of Action

Fluorinated pyrimidines, a class of compounds to which 2-fluoro-5-(trifluoromethyl)pyrimidine belongs, are known to interact with various enzymes involved in nucleic acid synthesis and modification .

Mode of Action

Fluorinated pyrimidines are known to inhibit enzymes like thymidylate synthase (ts), dna topoisomerase 1 (top1), and various rna modifying enzymes . These enzymes play crucial roles in DNA and RNA synthesis and modification, and their inhibition can disrupt these processes, leading to cytotoxic effects .

Biochemical Pathways

They can inhibit the synthesis of thymidylate, a key component of DNA, by inhibiting TS . This can lead to imbalances in the deoxynucleotide pool, disrupting DNA synthesis and repair, and causing lethal DNA damage .

Result of Action

The inhibition of key enzymes involved in nucleic acid synthesis and modification by fluorinated pyrimidines can lead to cytotoxic effects . These effects can disrupt cellular processes and potentially lead to cell death .

Action Environment

The fluorine atom’s high electronegativity, small size, and strong c–f bond can impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorinated compounds .

Análisis Bioquímico

Biochemical Properties

It is known that fluorinated pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the fluorinated pyrimidine .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine typically involves the introduction of fluorine and trifluoromethyl groups into a pyrimidine ring. One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination. For example, the diazotization of 2-aminopyridine with sodium nitrite in hydrofluoric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

2-Fluoro-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials with unique properties

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: A widely used anticancer drug with a fluorinated pyrimidine structure.

2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine with applications in medicinal chemistry.

Uniqueness

2-Fluoro-5-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications .

Actividad Biológica

Introduction

2-Fluoro-5-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological properties, making them valuable in drug design.

Chemical Structure and Properties

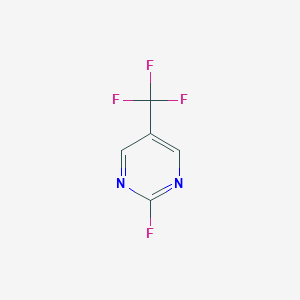

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position. The presence of these electronegative substituents influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various trifluoromethyl pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.

- Case Study : A study evaluated a series of trifluoromethyl pyrimidines for their antiproliferative activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that several derivatives showed moderate to high selectivity and cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | A375 | 12.5 | High |

| This compound | DU145 | 15.0 | Moderate |

| This compound | MCF-7 | 10.0 | High |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial strains such as Mycobacterium tuberculosis.

- Research Findings : In vitro studies demonstrated that derivatives of trifluoromethyl pyrimidines exhibited significant activity against M. tuberculosis, with some compounds showing MIC values comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 1.0 |

| This compound | E. coli | 32.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Studies suggest that modifications at different positions on the pyrimidine ring can significantly impact the compound's potency and selectivity.

Key Observations :

- The presence of a trifluoromethyl group generally increases anticancer activity.

- Substituents at the 4-position of the pyrimidine ring often enhance selectivity towards specific cancer types.

Propiedades

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWJTWUFYSMONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602138 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-68-9 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.